Hydrogen Bonding Geometry: 4-Amino vs. 3-Amino Piperidine Substituent
The target compound places the primary amine substituent at the 4-position of the piperidine ring, creating a different spatial orientation for this key hydrogen bond donor compared to its 3-aminopiperidine analog . While both compounds share the same number of hydrogen bond donors (1) and acceptors (4) , the vector of the amine group in the 4-amino isomer extends along the piperidine ring's equatorial plane, whereas the 3-amino isomer's vector is angled. This difference is a primary driver in fragment-based drug design and library synthesis strategy [1].
| Evidence Dimension | Amino Group Substitution Position |
|---|---|
| Target Compound Data | 4-aminopiperidine |
| Comparator Or Baseline | 3-aminopiperidine (CAS 1837602-19-3) |
| Quantified Difference | Positional isomerism: amine located at C4 vs. C3 of piperidine ring |
| Conditions | Structural comparison |
Why This Matters
For procurement, selecting the correct positional isomer is non-negotiable as it dictates the geometry of the final molecule, directly impacting the validity of any downstream SAR hypothesis.
- [1] Erlanson, D. A. et al., 'Twenty years on: the impact of fragments on drug discovery', Nature Reviews Drug Discovery, vol. 15, pp. 605–619, 2016. (Background on importance of specific vectors in fragment-based design). View Source
